Fipronil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2 mg/L

In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0

In acetone, >50%; corn oil >10,000 mg/L

Solubility in water: very poo

Synonyms

Canonical SMILES

Mode of Action

- Fipronil disrupts the central nervous system of insects by interfering with the neurotransmitter gamma-aminobutyric acid (GABA). This disrupts normal nerve impulses, leading to paralysis and death of the insect .

Efficacy against Target Pests

- Research has investigated fipronil's effectiveness against a wide range of insect pests, including ants, fleas, ticks, termites, and crop pests like beetles and leafhoppers Source: Identifying global trends and gaps in research on pesticide fipronil: a scientometric review - PubMed: ).

Environmental Fate

- Scientists are studying how fipronil breaks down in the environment, including soil and water. This research helps assess its persistence and potential impact on non-target organisms .

Toxicity to Non-Target Organisms

- Research is ongoing to determine the effects of fipronil on beneficial insects, such as bees and dragonflies, as well as other wildlife Source: Fipronil application on rice paddy fields reduces densities of common skimmer and scarlet skimmer | Scientific Reports - Nature Research: .

Detection Methods

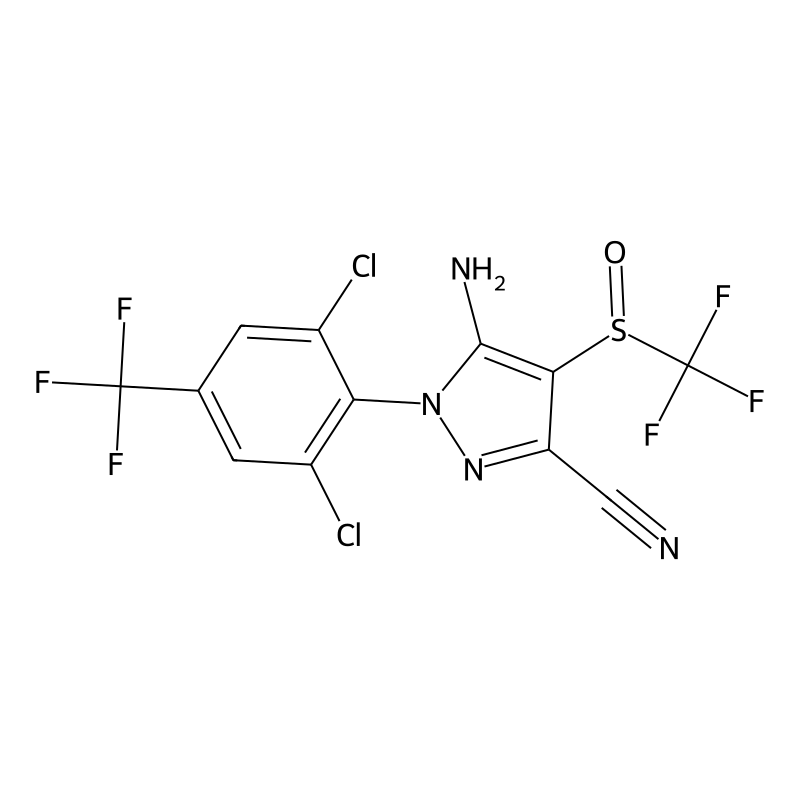

Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole chemical family. Its IUPAC name is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. This compound is primarily used to target pests by disrupting their central nervous systems. It works by blocking the chloride channels that are gated by gamma-aminobutyric acid (GABA) and glutamate, leading to hyperexcitation of the nerves and muscles in insects. Fipronil exhibits a higher binding affinity for insect GABA receptors compared to those in mammals, which contributes to its selective toxicity .

Fipronil acts as a neurotoxin by blocking the chloride channels of the Gamma-aminobutyric acid (GABA) receptor in insects []. GABA is an inhibitory neurotransmitter, and its receptor plays a crucial role in regulating nerve impulses. By blocking chloride channels, fipronil disrupts the normal functioning of the nervous system, leading to hyperexcitation and ultimately death of the insect [].

- Toxicity: Studies suggest low mammalian toxicity compared to insects. However, long-term exposure can potentially cause thyroid issues and developmental problems.

- Environmental Impact: Fipronil's persistence in the environment and potential for accumulation in the food chain raise concerns about its impact on non-target organisms.

- Formation of Pyrazole: The initial step involves creating a pyrazole ring structure.

- Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring.

- Sulfoxide Formation: Incorporation of a sulfoxide group at the sulfur atom.

- Final Modifications: Additional steps to introduce functional groups necessary for insecticidal activity.

The commercial product is often a racemic mixture of two enantiomers due to the chiral center at the sulfur atom .

Fipronil acts as a neurotoxin in insects by binding to allosteric sites on GABA A receptors and glutamate-gated chloride channels. This binding inhibits the opening of chloride ion channels, preventing the normal inhibitory action of GABA, which leads to an overstimulation of the nervous system. In mammals, fipronil has a significantly lower toxicity due to differences in receptor structure and function . Acute exposure in humans can lead to symptoms such as sweating, nausea, vomiting, and seizures .

Fipronil is widely used in various applications, including:

- Agriculture: As an insecticide for crops such as corn and turf management on golf courses.

- Veterinary Medicine: In flea control products for pets.

- Household Pest Control: Used in cockroach traps and other pest management systems.

Despite its effectiveness, fipronil poses significant environmental risks, particularly to aquatic life and beneficial insects like bees .

Fipronil shares its insecticidal properties with several other compounds but is unique due to its specific mechanism of action and selectivity towards insects. Below are some similar compounds:

| Compound Name | Chemical Family | Mechanism of Action | Unique Features |

|---|---|---|---|

| Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Highly effective against sucking pests |

| Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor | Broad-spectrum but more toxic to mammals |

| Bifenthrin | Pyrethroid | Sodium channel modulator | Quick knockdown effect |

| Lambda-cyhalothrin | Pyrethroid | Sodium channel modulator | Effective against a wide range of pests |

Fipronil's selectivity for insect GABA receptors and glutamate channels distinguishes it from these other compounds, which may affect mammalian systems more broadly .

Purity

Physical Description

WHITE POWDER.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 4.0

4

Appearance

Melting Point

201 °C

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H372 *: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Drug Indication

Treatment and prevention of infestations in dogs by ticks (Ixodes ricinus, Dermacentor reticulatus, Rhipicephalus sanguineus, Ixodes scapularis, Dermacentor variabilis, Haemaphysalis elliptica, Haemaphysalis longicornis, Amblyomma americanum and Amblyomma maculatum) and fleas (Ctenocephalides felis and Ctenocephalides canis). Treatment of infestations by chewing lice (Trichodectes canis). Prevention of environmental flea contamination by inhibiting the development of all flea immature stages. The product can be used as part of a treatment strategy for the control of flea-allergy dermatitis. Elimination of fleas and ticks within 24 hours. One treatment prevents further infestations for five weeks by ticks and for up to five weeks by fleas.The treatment indirectly reduces the risk of transmission of tick-borne diseases (canine babesiosis, monocytic ehrlichiosis, granulocytic anaplasmosis and borreliosis) from infected ticks for four weeks.

Therapeutic Uses

VET: Fipronil is a broad-spectrum pesticide with activity against fleas, ticks, mites, and lice.

MeSH Pharmacological Classification

ATC Code

QP53AX65

Mechanism of Action

GABA-gated chloride channel antagonists.

MicroRNAs (miRNAs), which are a class of small noncoding RNAs, can modulate the expression of many protein-coding genes when an organism is exposed to an environmental chemical. We previously demonstrated that miR-155 was significantly downregulated in adult zebrafish (Danio rerio) in response to fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl) phenyl]-4-[(trifluoromethyl) sulphinyl]-1H-pyrazole-3-carbonitrile) exposure. However, the regulation of this miRNA's predicted target gene cyb561d2, which is a member of the cytochrome b561 (cyt b561) family involved in electron transfer, cell defence, and chemical stress, has not been experimentally validated to date. In this study, we evaluated the effects of fipronil on miR-155 and cyb561d2 in zebrafish. The expression of miR-155 was downregulated, whereas cyb561d2 was upregulated in both mRNA and protein level in a dose-dependent manner upon stimulation of fipronil. The dual luciferase report assay demonstrated that miR-155 interacted with cyb561d2 3'-untranslated regions (3'-UTR). The expression of cyb561d2 was reduced in both mRNA and protein levels when ZF4 cells were transfected with an miR-155 mimic, whereas its expression levels of both mRNA and protein were increased when endogenous miR-155 was inhibited by transfection with an miR-155 inhibitor. The results improved our understanding of molecular mechanism of toxicity upon fipronil exposure, and presents miR-155 as a potential novel toxicological biomarker for chemical exposure.

Fipronil is the first phenylpyrazole insecticide widely used in controlling pests, including pyrethroid, organophosphate and carbamate insecticides. It is generally accepted that fipronil elicits neurotoxicity via interactions with GABA and glutamate receptors, although alternative mechanisms have recently been proposed. This study evaluates the genotoxicity of fipronil and its likely mode of action in Drosophila S2 cells, as an in vitro model. Fipronil administrated the concentration- and time-dependent S2 cell proliferation. Intracellular biochemical assays showed that fipronil-induced S2 cell apoptosis coincided with a decrease in the mitochondrial membrane potential and an increase reactive oxygen species generation, a significant decrease of Bcl-2 and DIAP1, and a marked augmentation of Cyt c and caspase-3. Because caspase-3 is the major executioner caspase downstream of caspase-9 in Drosophila, enzyme activity assays were used to determine the activities of caspase-3 and caspase-9. Our results indicated that fipronil effectively induced apoptosis in Drosophila S2 cells through caspase-dependent mitochondrial pathways.

For more Mechanism of Action (Complete) data for Fipronil (7 total), please visit the HSDB record page.

Vapor Pressure

Vapor pressure at 20 °C: negligible

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

To investigate the localization of fipronil in dog skin, (14)C-fipronil was topically applied to a male beagle dog (spot-on administration) at the therapeutic dose of 10 mg/kg. By means of autohistoradiography, the radioactivity was precisely detected in the skin and appendages at various intervals after application. Radioactivity was predominantly observed within the stratum corneum, the viable epidermis, and in the pilo-sebaceous units (mainly in the sebaceous glands and epithelial layers). (14)C-fipronil was significantly detected in these structures up to 56 days post-treatment, in the application zone (neck) but also in the lumbar zone, thus indicating the mechanical displacement of fipronil. No radioactivity was detected in either the dermal or the hypodermal layers, confirming the low percutaneous passage of fipronil.

Absorption of (14)C-fipronil through epidermal membranes of humans, rabbits, and rats was measured in vitro in horizontal glass diffusion cells. ... The epidermal membranes were set up as a barrier between the two halves of the diffusion cells, and the absorption rates of a neat suspension of fipronil (200 g/L) as a formulation in EP60145A (a formulation base) and of two aqueous dilutions of the formulation containing 0.2 and 4 g/L of fipronil suspended in EP 60145A were determined ... . Fipronil at doses of 4 and 200 g/L penetrated rabbit and rat epidermal membranes to a greater extent than those of humans, whereas at 0.2 g/L the extent of penetration was similar through human and rat skin. The extent of penetration increased with time across species. The % of the applied dose that had penetrated the different membranes after 8 hr was 0.08% through rat epidermal membranes, 0.07% through rabbit membranes, and 0.01% through human membranes for the neat formulation; 0.14, 0.67, and 0.07% of the dose of 4.0 g/L active ingredient; and 0.9, 13.9, and 0.9% of the dose of 0.2 g/L active ingredient, respectively. At the dose of 4.0 g/L, fipronil penetrated the skin of all three species more slowly than either testosterone or hydrocortisone. These two reference permeants were selected because their intrinsic rates of dermal penetration differ by two orders of magnitude, that of testosterone being faster. On the basis of the results for these two compounds, fipronil was considered to be a slow penetrant when applied as a formulation in EP 60145A.

In a study of the absorption, distribution, metabolism, and excretion of fipronil in ruminants, [phenyl(U)-14C]-fipronil (19.2 mCi/mmol) was administered orally by capsule twice daily before feeding to three lactating goats at a dose of 0.05, 2, or 10 ppm for 7 days; assuming a daily intake of 2.0 kg dry matter, these doses are approx equivalent to nominal daily doses of 0.1, 4, and 20 mg, respectively. Milk was collected twice daily. The animals were killed about 24 hr after admin of the final dose and tissues obtained for analysis. The recovery of radiolabel in urine, milk, and tissues indicated that the min absorption of test material was about 19% at 0.05 ppm, 33% at 2 ppm, and 15% at 10 ppm. Of the administered radiolabel, 18-64% was recovered in feces, 1-5% in the milk, and 8-25% in the tissues. Total recovery was similar at the low (83%) and high doses (77%) but was somewhat lower at the intermediate dose (50%). The greatest contributor to the difference in recovery between the animals at the low and high doses and those at the intermediate dose was the amount of radiolabel excreted in the feces: 18% of the total radiolabel administered at 2 ppm, 64% at 0.05 ppm, and 61% at 10 ppm. The reason for this difference is not clear. The greatest total tissue residues were observed in omental and renal fat (about 1.9 ppm at the 10 ppm dose), followed by liver (0.86 ppm) and much lower concns in kidney, milk (0.17 ppm), and skeletal muscle.

For more Absorption, Distribution and Excretion (Complete) data for Fipronil (15 total), please visit the HSDB record page.

Metabolism Metabolites

The enantioselective bioaccumulation and elimination of fipronil in Anodonta woodiana (A. woodiana) were studied and the main metabolites fipronil desulfinyl, fipronil sulfide and fipronil sulfone were determined. The acute toxicity of the enantiomers of fipronil and the three metabolites were also investigated. In the bioaccumulation process, fipronil in A. woodiana reached equilibrium after 11 days with BCF value of 0.2, and the enantiomeric fraction (EF) values showed that the bioaccumulation was enantioselective with enantioenrichment of S-fipronil. The degradation of fipronil in A. woodiana fitted first-order kinetics model with half-lives of the enantiomers were 5.8 d for R-fipronil and 7.6 d for S-fipronil, and the EF values decreasing from 0.5 gradually indicating the R-enantiomer was preferentially degraded. The degradation of single enantiomers was also performed and the results revealed a fast conversion of R-fipronil to S-fipronil by A. woodiana. The three metabolites were all detected in A. woodiana-water system, in which fipronil sulfone and fipronil sulfide had higher concentration levels. According to the 72-hr LC50 values, S-fipronil was much more toxic than the racemate and R-fipronil. Moreover, the metabolites were more toxic than the parent fipronil. The results suggested the individual enantiomers of chiral pollutants and the metabolites should be considered in the risk assessments.

Fipronil is a phenylpyrazole insecticide commonly used in residential and agricultural applications. To understand more about the potential risks for human exposure associated with fipronil, urine and serum from dosed Long Evans adult rats (5 and 10 mg/kg bw) were analyzed to identify metabolites as potential biomarkers for use in human biomonitoring studies. Urine from treated rats was found to contain seven unique metabolites, two of which had not been previously reported-M4 and M7 which were putatively identified as a nitroso compound and an imine, respectively. Fipronil sulfone was confirmed to be the primary metabolite in rat serum. The fipronil metabolites identified in the respective matrices were then evaluated in matched human urine (n=84) and serum (n=96) samples from volunteers with no known pesticide exposures. Although no fipronil or metabolites were detected in human urine, fipronilsulfone was present in the serum of approximately 25% of the individuals at concentrations ranging from 0.1 to 4 ng/mL. These results indicate that many fipronil metabolites are produced following exposures in rats and that fipronil sulfone is a useful biomarker in human serum. Furthermore, human exposure to fipronil may occur regularly and require more extensive characterization.

... In this study, the tissue distribution, the metabolic fate, and the elimination of fipronil was investigated in rats using radiolabeled fipronil. When a single oral dose of (14)C-fipronil (10 mg/kg b.w.) was given to rats, the proportion of dose eliminated in urine and feces 72 hr after dosing was ca 4% for each route. At the end of the experiment the highest levels of radioactivity were found in adipose tissue and adrenals. The main part of the radioactivity present in investigated tissues (adipose tissue, adrenals, liver, kidney, testes) was due to fipronil-sulfone. Five additional metabolites, isolated from urine were characterized by LC-MS/MS. Most of them are formed by the loss of the trifluoromethylsulphinyl group and subsequent hydroxylation and/or conjugation to glucuronic acid or sulfate. In conclusion, the retention of the metabolite fipronil sulfone in tissues following fipronil administration raises the question of the potential toxicity of this insecticide.

For more Metabolism/Metabolites (Complete) data for Fipronil (15 total), please visit the HSDB record page.

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Associated Chemicals

Wikipedia

Ectoine

Biological Half Life

Male and female CD rats were dosed orally by gavage with 4 or 40 mg/kg of Fipronil- (U-[(14)C] phenyl) (radiochemical purity > 99%). The specific activities of the dosing preparations were adjusted as required using unlabeled Fipronil (purity 99.4%). ... Elimination t1/2 estimates were 135 and 171 hours for 40 mg/kg males and females, compared to 183 and 245 hours for 4 mg/kg males and females.

Two female New Zealand white rabbits, 5 female Sprague-Dawley rats and 10 female CD1 mice were dosed orally with 5 mg/kg of M&B 46030- [phenyl-U-(14)C] (radiochemical purity: 98.7%, specific activity: 45.1 uCi/mg). The specific activity of the dosing preparations was adjusted to approximately 5.8 to 5.9 uCi/mg, using unlabeled M&B 46030 (purity: 99.3%). Urine and feces were collected up to 168 hours post-dose. Blood was drawn from each animal at specified intervals up to 168 hours post-dose. ... For the pharmacokinetic parameters, the Cmax values in the blood were 0.31, 0.64 and 0.58 ug/g for the rabbit, rat, and mouse, respectively. The tmax times were 12, 9 and 4 hours post-dose for the rabbit, rat, and mouse, respectively. The reported t1/2 times were 14, 3, and 3 days for the rabbit, rat and mouse, respectively.

Female rabbits, rats and mice were dosed orally by gavage with M&B 46,030 (fipronil technical) (purity: 95.4% (based upon information provided under record no. 261658)) for 14 days. Two groups of rabbits received 0.4 or 1.2 mg/kg/day and two groups each of rats and mice were dosed with 0.4 or 4.0 mg/kg/day of the test material (study data for the rabbits is presented in record no. 261658). ... For the rabbit, the study authors estimated the elimination half-lives for M&B 46136 to be 11 and 10 days for blood and fat, respectively. For the rodents, the values were 5 and 6 to 7 days, respectively. The brain half-lives ranged from 4 (mouse) to 9 days (rat) for the 3 species. The liver half-life values for the metabolite ranged between 3 and 5 days. The half-life in the thyroid of the rodents was 5 days. For the rabbit, the concentrations of M&B 46030 in the thyroid were too variable to calculate an elimination half-life.

Pharmacokinetic investigations showed that the whole-blood half-life at the single low dose was 149-200 hr in male and female rats /administered (14)C-fipronil (labelled uniformly at the phenyl ring; radiochemical purity, >97%)/... .

Use Classification

Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Pesticides -> Insecticides -> Pyrazole insecticides -> Phenylpyrazole insecticides

Methods of Manufacturing

Preparation: I.G. Buntain et al., European Patent Office patent 295117 (1988 to May & Baker); L.R. Hatton et al., United States of America patent 5232940 (1993).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies fipronil (technical grade) as Class II: moderately hazardous; Main Use: insecticide.

Analytic Laboratory Methods

A liquid chromatography tandem mass spectrometry (LC-MS/MS) based method is reported for simultaneous analysis of fipronil (plus its metabolites) and difenoconazole residues in okra. The sample preparation method involving extraction with ethyl acetate provided 80-107% recoveries for both the pesticides with precision RSD within 4-17% estimated at the limits of quantification (LOQ, fipronil= 1 ng/g), difenoconazole= 5 ng/g) and higher fortification levels. In field, both the pesticides dissipated with half-life of 2.5 days. The estimated pre-harvest intervals (PHI) for fipronil and difenoconazole were 15 and 19.5 days, and 4 and 6.5 days at single and double dose of field applications, respectively. Decontamination of incurred residues by washing and different cooking treatments was quite efficient in minimizing the residue load of both the chemicals. Okra samples harvested after the estimated PHIs were found safe for human consumption.

A method for the identification and quantification of pesticide residues in water, soil, and sediment samples has been developed, validated, and applied for the analysis of real samples. The specificity was determined by the retention time and the confirmation and quantification of analyte ions. Linearity was demonstrated over the concentration range of 20 to 120 ug/L, and the correlation coefficients varied between 0.979 and 0.996, depending on the analytes. The recovery rates for all analytes in the studied matrix were between 86% and 112%. The intermediate precision and repeatability were determined at three concentration levels (40, 80, and 120 ug/L), with the relative standard deviation for the intermediate precision between 1% and 5.3% and the repeatability varying between 2% and 13.4% for individual analytes. The limits of detection and quantification for fipronil, fipronil sulfide, fipronil-sulfone, and fipronil-desulfinyl were 6.2, 3.0, 6.6, and 4.0 ng/L and 20.4, 9.0, 21.6, and 13.0 ng/L, respectively. The method developed was used in water, soil, and sediment samples containing 2.1 mg/L and 1.2% and 5.3% of carbon, respectively. The recovery of pesticides in the environmental matrices varied from 88.26 to 109.63% for the lowest fortification level (40 and 100 ug/kg), from 91.17 to 110.18% for the intermediate level (80 and 200 ug/kg), and from 89.09 to 109.82% for the highest fortification level (120 and 300 ug/kg). The relative standard deviation for the recovery of pesticides was under 15%.

In this study, the analytical method development and validation of an HPLC assay for simultaneous determination of fipronil, chlorfenapyr, and pyriproxyfen in formulation products is described. On the basis of solubility and chromatographic separation with good resolution, acetonitrile-water (80 + 20) was selected as the mobile phase in isocratic mode with a flow rate of 1 mL/min. Chromatographic separations were performed on a Beckman C18 analytical column (4.6 mm x 15 cm, 5 um particle size; Musa Jee & Sons, Karachi, Pakistan). The retention times for fipronil, chlorfenapyr, and pyriproxyfen were 3.70, 8.61 and 10.09 min, respectively. Calibration curves of all studied insecticides were linear in the concentration range of 20 to 800 ug/mL, with R(2) > 0.997. The LODs of fipronil, chlorfenapyr, and pyriproxyfen were 15.1, 13.3, and 20.0 ug/mL, respectively, whereas the LOQs were 45.9, 40.3, and 60.6 ug/mL. Interday precision was RSD, % <2 for all formulation types, whereas intraday precision was <3. The accuracy of the proposed method was determined by interlaboratory comparison. The z-score for all formulation results were <2. The proposed method is low-cost, green, accurate, and precise and can suitably be used for the simultaneous quantitative determination of fipronil, chlorfenapyr, and pyriproxyfen in their formulations.

For more Analytic Laboratory Methods (Complete) data for Fipronil (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Phenylpyrazole insecticides such as fipronil have been used as replacements for organophosphates. The wide application of fipronil raises concern about environmental contamination and risk for fish, birds, and other nontargeted beings as well as human health. A sensitive, competitive indirect heterologous enzyme-linked immunosorbent assay (ELISA) was developed. Antibodies with different specificities to fipronil and its metabolites were produced. Two ELISAs having IC50 values of 0.58 +/- 0.06 and 2.6 +/- 0.4 ng/mL were developed. Design of different haptens and coating antigens resulted in two assays with distinct cross-reactivity patterns for structurally related compounds: 96, 38, and 101% versus 39, 1.4, and 25% for fipronil-sulfide, fipronil-detrifluoromethylsulfonyl, and fipronil-desulfinyl, respectively. Performance of the immunoassays was demonstrated by a recovery study from spiked water and human serum and urine matrices, giving recovery values in the range of 85-111% for different concentrations. The assays demonstrated good correlation in fipronil recovery with conventional LC-MS/MS analysis. The generic assay 2265 has the sensitivity to measure fipronil and its analogs in serum at levels relevant for exposure monitoring. The assays were used to analyze human urine samples obtained from exposure studies and serum samples from rats treated with a fipronil-containing diet.

Storage Conditions

Store unused product in original container only, in cool, dry area out of reach of children. Do not transfer this product to another container for storage.

Seperated from food and feedstuffs.

Interactions

The effects of fipronil and fluoride co-exposure were investigated on antioxidant status of buffalo calves. A total of 24 healthy male buffalo calves divided into 4 groups were treated for 98 consecutive days. Group I, receiving no treatment, served as the control. Animals of groups II and III were orally administered with fipronil at the dosage of 0.5 mg/kg/day and sodium fluoride (NaF) at the dosage of 6.67 mg/kg/day, respectively, for 98 days. Group IV was coadministered with fipronil and NaF at the same dosages as groups II and III. Administration of fipronil alone produced significant elevation in lipid peroxidation (LPO) and decrease in the levels of nonenzymatic antioxidant glutathione (GSH). However, it did not produce any significant effect on the activities of enzymatic antioxidants including glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD). NaF exposure led to enhanced oxidative stress as shown by significant increase in the LPO and SOD activities while GPx and CAT activities and GSH levels were significantly decreased. Co-exposure to fipronil and NaF showed additive effects on LPO, GPx activity, and GSH levels.

Fipronil is a relatively new insecticide of the phenpyrazole group. Fipronil-induced effects on antioxidant system and oxidative stress biomarkers are yet to be studied in vivo. The present study was undertaken to evaluate fipronil-induced alterations in the blood biochemical markers and tissue antioxidant enzymes after oral exposure in mice and to explore possible protective effect of pre-treatment of antioxidant vitamins against these alterations. Mice were divided into eight groups containing control, test and amelioration groups. Mice in the test groups were exposed to different doses of fipronil, i.e., 2.5, 5 and 10 mg/kg bw, respectively for 28 days. Mice in the amelioration groups were treated with vitamin E or vitamin C (each at 100 mg/kg) 2 hr prior to high dose (10 mg/kg) of fipronil. Fipronil exposure at three doses caused significant increase in the blood biochemical markers, lipid peroxidation and prominent histopathological alterations; while level of antioxidant enzymes was severely decreased both in kidney and brain tissues. Prior administration of vitamin E or vitamin C in the fipronil exposed mice led to decrease in lipid peroxidation and significant increase in activities of antioxidants, viz., glutathione, total thiol, superoxide dismutase and catalase. Vitamin E and vitamin C administration in fipronil exposed mice also improved histological architecture of the kidney and brain when compared with fipronil alone treated groups. Thus, results of the present study demonstrated that in vivo fipronil exposure induces oxidative stress and pre-treatment with vitamin E or C can protect mice against this oxidative insult.

Stability Shelf Life

Dates

Neurotoxicity of fipronil affects sensory and motor systems in zebrafish

Chung-Hsin Wu, Chen-Wen Lu, Tai-Hsuan Hsu, Wen-Jhen Wu, Sheue-Er WangPMID: 34301358 DOI: 10.1016/j.pestbp.2021.104896

Abstract

Fipronil is a phenylpyrazole insecticide that may selectively inhibit gamma-aminobutyric acid receptors in insects. Although fipronil is the most widely used insecticide in aquatic environments, few studies have evaluated its neurotoxicity for the sensory and motor systems of aquatic vertebrates. We assessed the effects of acute fipronil exposure on the survival rate, number of hair cells of lateral lines, and neurotoxicity for zebrafish (Danio rerio). In addition, heat maps and the speed and distance of the swimming trajectory were compared between zebrafish subjected to the sham and fipronil treatments. Western blotting and immunohistochemistry were conducted separately to compare expressions of oxidative stress, inflammation, apoptosis, and neurotoxicity related proteins in the brain tissue between adult zebrafish with sham and fipronil treatments. Our results indicated that the survival rates and the speed and distance of the swimming trajectory significantly decreased for adult zebrafish exposed to fipronil. The results also suggested that the number of hair cells of lateral lines significantly reduced for zebrafish embryos exposed to fipronil. In histopathology and Western blotting tests, substantial oxidative stress, inflammation, and apoptosis were observed in the brain tissue of adult zebrafish exposed to fipronil. Our results revealed that fipronil toxicity may impair sensory and motor systems in zebrafish because of damage to lateral hair cells and brain tissue through oxidative stress, inflammation, and apoptosis, which in turn result in a significantly reduced survival rate and impaired locomotion. The behavioral responses of zebrafish exposed to fipronil toxicity should be determined for better understanding the reliability of behavioral biomarkers in the risk assessment of environmental toxicology.The roles of GSTs in fipronil resistance in Nilaparvata lugens: Over-expression and expression induction

Haoli Gao, Xumin Lin, Baojun Yang, Zewen LiuPMID: 34301351 DOI: 10.1016/j.pestbp.2021.104880

Abstract

As one of the most important detoxification enzymes in insects, Glutathione S-transferases (GSTs) play key roles in insecticide resistance via direct metabolism and protection against oxidative stress induced by insecticide exposure. Insect GSTs are often considered as the phase II detoxification enzymes, they have potential function to metabolize fipronil as well as its fipronil's metabolites. In the fipronil-resistant Nilaparvata lugens strain G28, GSTs' inhibitor DEM (diethyl maleate) showed the optimal synergistic effects (5.73-fold), indicating the essential roles of GSTs in the resistance to fipronil in this insect species. Four GST genes, NlGSTs1, NlGSTs2, NlGSTe1 and NlGSTd1, were found over-expressed in G28 when compared to its relative susceptible counterpart strain S28. The roles of these four GSTs in fipronil resistance were confirmed via RNAi. The four GST genes were highly over-expressed in the midgut and/or fat body with detoxification action, which might provide more chances for insects to metabolize fipronil and its metabolites. Additionally, the higher induction levels in the GST gene expression by insecticides in the midgut and/or fat body compared to the whole insect also supported the significant roles of the four GSTs in the detoxification. Above all, the results provided evidences to understand the functions of GSTs in fipronil resistance in N. lugens, and gave a reference for other insects in fipronil resistance.Fluorescence assay for the sensitive detection of fipronil based on an "on-off" oxidized SWCNH/aptamer sensor

Jiaxin Zhang, Tingting Feng, Jiayu Zhang, Ning Liang, Longshan ZhaoPMID: 34226905 DOI: 10.1039/d1ay00769f

Abstract

A simple, quick, effective turn-on fluorescence assay for the determination of fipronil (FIP) was built based on the yellow fluorescence of FAM-aptamer and excellent quenching capability of the oxidized single-walled carbon nanohorns (The oxidized SWCNHs). Oxidized SWCNHs with the great advantage of good dispersibility in solution were generated by link to carboxyl group and were added to a specific FAM-aptamer at an optimal concentration to form an "on-off" oxidized SWCNH/FAM-aptamer fluorescent sensor. The structures of the oxidized SWCNHs were verified, and the comprehensive properties were evaluated by characterization techniques. This paper has exploited oxidized SWCNHs as a quenching agent to detect fipronil for the first time. Under the optimized conditions, the limit of detection (LOD) for fipronil was 3 nM, and the recovery of fipronil varied from 88.6% to 112.7% in different real samples with relative standard deviations (RSDs) not more than 5%. The developed method could be successfully applied for the determination of fipronil in tap water, honey and corn samples.Multibiomarker responses and bioaccumulation of fipronil in Prochilodus lineatus exposed to spiked sediments: Oxidative stress and antioxidant defenses

Antonela Santillán Deiú, Paola M Ondarza, Karina S B Miglioranza, Fernando R de la TorrePMID: 34301349 DOI: 10.1016/j.pestbp.2021.104876

Abstract

Fipronil is a current use pesticide, widely used in many crops, commonly adsorbed to sediments of aquatic environments. The purpose of this study was to evaluate the biomarker responses and fipronil distribution pattern in different matrixes (fish, sediment and water) after juveniles P. lineatus exposure at two environmental concentrations (5.5 and 82 μg kg) of fipronil-spiked sediments. The levels of oxidized proteins (PO), lipid peroxidation (LPO), and enzymatic activity of superoxide dismutase (SOD), reduced glutathione content (GSH), antioxidant capacity against peroxyls (ACAP) and acetylcholinesterase (AChE) were evaluated in liver, gills and brain. Concentrations of fipronil and its metabolites (f. desulfinyl, f sulphpHide and f. sulfone) were quantified by GC-ECD. F. desulfinyl was the major metabolite found in all matrixes, followed by f. sulphide in sediments, while f. sulfone was mainly accumulated in fish. Fipronil promoted oxidative stress in P. lineatus, as evidenced by the increases in LPO and PO levels and the decrease brain AChE activity. Fish exposed at both concentrations showed significant decrease in antioxidant capacity. Alterations in the antioxidant defenses system was evidenced in all organs. These results suggest that the occurrence of fipronil in aquatic environments can generate oxidative stress at different levels in P. lineatus, showing that this species is highly sensitive to the deleterious effects of fipronil and metabolites.

Harmful effects of fipronil exposure on the behavior and brain of the stingless bee Partamona helleri Friese (Hymenoptera: Meliponini)

Cliver Fernandes Farder-Gomes, Kenner Morais Fernandes, Rodrigo Cupertino Bernardes, Daniel Silva Sena Bastos, Leandro Licursi de Oliveira, Gustavo Ferreira Martins, José Eduardo SerrãoPMID: 34225147 DOI: 10.1016/j.scitotenv.2021.148678

Abstract

Fipronil is a pesticide widely used to control agricultural and household insect pests. However, fipronil is highly toxic to non-target insects, including pollinators. In this study, we investigated the acute effects of fipronil on the behavior, brain morphology, antioxidant activity, and proteins related to signaling pathways on the brain of workers of the stingless bee Partamona helleri. The ingestion of fipronil increases both the walking distance and velocity and causes enlarged intercellular spaces in the Kenyon cells and intense vacuolization in the neuropils of the brain. Moreover, fipronil decreases the activity of catalase (CAT) and increases the activity of glutathione S-transferase (GST). However, there is no difference in superoxide dismutase (SOD) activity between the control and fipronil. Regarding immunofluorescence analysis, bees exposed to fipronil showed an increase in the number of cells positive for cleaved caspase-3 and peroxidase, but a reduction in the number of cells positive for ERK 1/2, JNK and Notch, suggesting neuron death and impaired brain function. Our results demonstrate that fipronil has harmful effects on the behavior and brain of a stingless bee, which may threaten the individuals and colonies of this pollinator.Fipronil degradation kinetics and resource recovery potential of Bacillus sp. strain FA4 isolated from a contaminated agricultural field in Uttarakhand, India

Pankaj Bhatt, Eldon R Rene, Alagarasan Jagadeesh Kumar, Saurabh Gangola, Govind Kumar, Anita Sharma, Wenping Zhang, Shaohua ChenPMID: 34088081 DOI: 10.1016/j.chemosphere.2021.130156

Abstract

This study investigates the potential role of Bacillus sp. FA4 for the bioremediation of fipronil in a contaminated environment and resource recovery from natural sites. The degradation parameters for fipronil were optimized using response surface methodology (RSM): pH - 7.0, temperature - 32 °C, inocula - 6.0 × 10CFU mL

, and fipronil concentration - 50 mg L

. Degradation of fipronil was confirmed in the mineral salt medium (MSM), soil, immobilized agar discs, and sodium alginate beads. The significant reduction of the half-life of fipronil suggested that the strain FA4 could be used for the treatment of large-scale fipronil degradation from contaminated environments. The kinetic parameters, such as q

, K

, and K

for fipronil degradation with strain FA4, were 0.698 day

, 12.08 mg L

, and 479.35 mg L

, respectively. Immobilized FA4 cells with sodium alginate and agar disc beads showed enhanced degradation with reductions in half-life at 7.83 and 7.34 days, respectively. The biodegradation in soil further confirmed the degradation potential of strain FA4 with a half-life of 7.40 days as compared to the sterilized soil control's 169.02 days. The application of the strain FA4 on fipronil degradation, under different in vitro conditions, showed that the strain could be used for bioremediation and resource recovery of contaminated wastewater and soil in natural contaminated sites.

Molecular survey of pyrethroid and fipronil resistance in isolates of Rhipicephalus microplus in the north of Uruguay

Eleonor Castro Janer, André Díaz, Florencia Fontes, Florencia Baraibar, Tatiana Saporiti, María Ernestina OlhagarayPMID: 34102575 DOI: 10.1016/j.ttbdis.2021.101747

Abstract

The resistance of Rhipicephalus microplus to acaricides is a serious control problem, so its early diagnosis by a molecular technique is important. This study aims to develop a multiplex allele-specific polymerase chain reaction (PCR) for single-nucleotide polymorphisms (SNPs) in the para-sodium channel gene and in the GABA-Cl gene, associated with pyrethroids (cypermethrin and flumethrin) and fipronil resistance, respectively. We used 22 tick field isolates from farms with tick control problems (sampling convenience). These farms are located in departments of northern Uruguay. Three mutations in the sodium channel gene (Domain II S4-5: C190A and G215T; domain III S6: T2134A) and one in the GABA-Cl gene (A286S/L: CG856CC/TG) were studied. Mutations G215T and T213A were not detected. In all field isolates, the resistant allele (R) for C190A mutation (knockdown resistance, kdr) was detected, mainly in heterozygous individuals (SR) (11.1% to 86.7%). The highest incidence of the kdr mutant allele occurred in the Tacuarembó tick field isolates, where on 7 out of 10 farms >30% of individuals were SR and on one farm > 30% of individuals were RR. The next highest was Artigas (half of farms had>30% SR individuals and a quarter had >30% RR individuals). The resistance to dieldrin locus (rdl) mutation (CG856CC/TG) was absent in five field isolates. The highest incidenceof the mutant allele was observed in ticks from farms in Rivera (all farms had SR in >30% of individuals and two farms had RR in >12.5 and >16.7% of individuals) followed by farms in Tacuarembó (3 of 10 farms had >30% SR and 2 with >30% RR). Less than half of the farms had rdl in homozygous individuals. No significant association was observed between phenotypic bioassays and the rdl resistance allele. Several field isolates were phenotypically susceptible to the presence of the rdl allele. Several causes are possible (bioassay sensitivity, discriminating concentration). Individuals with simultaneous kdr and rdl mutations were present in 17 field isolates, and their frequency varied between 0.06% and 60%. Genotypic analysis shows that tick resistance to both acaricides, especially pyrethroids, is a serious problem. It is important to monitor the resistance using molecular techniques to plan efficient control measures. This is the first report describing kdr and rdl detection in R. microplus in Uruguay.Multi-generational exposure to fipronil, 2,4-D, and their mixtures in Chironomus sancticaroli: Biochemical, individual, and population endpoints

Thandy Junio da Silva Pinto, Giseli Swerts Rocha, Raquel Aparecida Moreira, Laís Conceição Menezes da Silva, Maria Paula Cardoso Yoshii, Bianca Veloso Goulart, Cassiana Carolina Montagner, Michiel Adriaan Daam, Evaldo Luiz Gaeta EspindolaPMID: 34030066 DOI: 10.1016/j.envpol.2021.117384

Abstract

Conventional farming delivers a range of pesticides to aquatic ecosystems leading to implications for the indigenous species. Due to the multiple applications and persistence of molecules, organisms may be exposed for a prolonged period over multiple generations. The present study outlines a full life-cycle design over three generations of Chironomus sancticaroli exposed to the insecticide fipronil, the herbicide 2,4-D, and their mixtures. The experiment started with newly hatched larvae from the parental generation and lasted with the emerged adults from the second generation. Five nominal concentrations of fipronil and 2,4-D were tested, as well as six combinations of both pesticides. As additional responses, the total carbohydrates and the lipid classes were evaluated in the parental generation. The first and second generations were more susceptible to the tested compounds compared with the parental ones. Survival of larvae and pupae was decreased by both pesticides and their mixtures along with the generations. Only fipronil impaired the survival of emerged adults. Both pesticides (isolated and in the mixture) altered the emergence and the fraction of males and females. Moreover, the number of eggs produced, and their hatchability decreased. Only one combination of the pesticides increased the content of carbohydrates. Fipronil, 2,4-D, and its mixture altered the profile of the lipid classes. All mixture treatments and the three highest concentrations of fipronil extinguished the population of C. sancticaroli at the end of the first generation. In the remaining treatments with the insecticide, the population did not survive the second generation. Only three concentrations of 2,4-D and the control persisted until the end of the experiment. The results indicate that a prolonged exposition to these pesticides may disrupt the natural populations of exposed organisms with consequences to ecosystems' functioning, considering the importance of chironomids to aquatic and terrestrial environments.A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites

Ngangbam Sarat Singh, Ranju Sharma, Sandeep Kumar Singh, Dileep Kumar SinghPMID: 33989624 DOI: 10.1016/j.envres.2021.111316

Abstract

The use of pesticides to increase crop production has become one of the inevitable components of modern agriculture. Fipronil, a phenylpyrazoles insecticide, is one of the most widely used, systemic, broad-spectrum insecticides. Owing to its unique mode of action and selective toxicity, it was once regarded as safer alternatives to more toxic and persistent organochlorine insecticides. However, with the increased use, many studies have reported the toxicity of fipronil and its metabolites in various non-target organisms during the last two decades. Currently, it is regarded as one of the most persistent and lipophilic insecticides in the market. In the environment, fipronil can undergo oxidation, reduction, hydrolysis, or photolysis to form fipronil sulfone, fipronil sulfide, fipronil amide, or fipronil desulfinyl respectively. These metabolites except fipronil amide are more or less toxic and persistent than fipronil and have been reported from diverse environmental samples. Recently many studies have focused on the degradation and removal of fipronil residues from the environment. However, a comprehensive review summarizing and combining these recent findings is lacking. In the present review, we evaluate, summarize, and combine important findings from recent degradation studies of fipronil and its metabolites. An attempt has been made to elucidate the possible mechanism and pathways of degradation of fipronil and its toxic metabolites.The effects of fipronil on emotional and cognitive behaviors in mammals

Tomohiro Suzuki, Anri Hirai, Kraisiri Khidkhan, Collins Nimako, Takahiro Ichise, Kazuki Takeda, Hazuki Mizukawa, Shouta M M Nakayama, Kei Nomiyama, Nobuhiko Hoshi, Mizuki Maeda, Tetsushi Hirano, Kazuyoshi Sasaoka, Noboru Sasaki, Mitsuyoshi Takiguchi, Mayumi Ishizuka, Yoshinori IkenakaPMID: 33993965 DOI: 10.1016/j.pestbp.2021.104847